1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene
Description
Properties
IUPAC Name |
1-chloro-2-methyl-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCAEKFJVLYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the reaction of 1-chloro-2-methylbenzene with trifluoromethanesulfenyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group, yielding simpler derivatives.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene with analogous aromatic compounds:
Key Observations :
- The target compound has a higher molecular weight than 1-chloro-2-(trifluoromethyl)benzene due to the additional –CH₃ and –SCF₃ groups.
- Trifluoromethanesulfonyl chloride () has a significantly lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to aromatic analogs, reflecting its smaller, polar structure.
- The chloro-trifluoroethylthio group in ’s compound introduces greater steric bulk than the target compound’s –SCF₃ group.
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The –SCF₃ group in the target compound is more electron-withdrawing than –CF₃ () due to sulfur’s electronegativity and polarizability. This enhances resistance to nucleophilic attack, making it valuable in stabilizing reactive intermediates .
- Steric Hindrance : Ortho-substitution (–Cl and –CH₃) in the target compound may reduce reactivity in electrophilic substitution compared to para-substituted analogs (e.g., ).
- Sulfanyl vs. Sulfonyl Groups : Unlike trifluoromethanesulfonyl chloride (), the –SCF₃ group in the target compound is less reactive toward nucleophiles, favoring applications requiring stability.
Research Findings and Challenges
- Structural Analysis : SHELX programs () are widely used for crystallographic refinement, suggesting that structural data for such compounds may rely on these tools.
- Data Gaps : Physical properties (e.g., boiling point, density) for the target compound are unavailable in the provided evidence, necessitating experimental determination.
Biological Activity
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene, also known by its CAS number 933674-77-2, is a compound of interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene is characterized by the following chemical properties:
- Molecular Formula: C8H6ClF3S
- Molecular Weight: 232.65 g/mol
- Appearance: Typically a colorless to pale yellow liquid.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its toxicity, potential therapeutic effects, and mechanisms of action.
Toxicological Profile
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene has been shown to exhibit several toxicological effects:
- Skin Sensitization: It is classified as a weak skin sensitizer based on local lymph node assay (LLNA) results, with stimulation indices indicating low sensitization potential (EC3 values >30%) .
- Genotoxicity: Limited in vivo studies suggest that it is unlikely to be genotoxic; however, some positive results were observed in specific assays .
- Carcinogenicity: Evidence indicates the compound may have carcinogenic effects in animal models, with neoplastic lesions reported in various organs such as the liver and adrenal glands in rodents .
The mechanism by which 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene exerts its biological effects involves interactions with cellular pathways and molecular targets. While specific pathways remain under investigation, preliminary findings suggest involvement in inflammatory responses and potential modulation of enzyme activities.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
Applications in Research and Industry
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene is being explored for various applications:
- Medicinal Chemistry: Its structural features may contribute to the development of new anti-inflammatory or anticancer agents.
- Industrial Uses: The compound's chemical stability makes it suitable for synthesis in agrochemicals and pharmaceuticals.
Q & A
Q. What are the recommended synthetic routes for 1-chloro-2-methyl-3-trifluoromethylsulfanyl-benzene, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation , leveraging the reactivity of the trifluoromethylsulfanyl group. For example:
- Use chlorobenzene derivatives as starting materials and introduce substituents sequentially under controlled conditions.
- Optimize reaction temperature (e.g., 60–100°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield.
- Employ catalysts like Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
Purity can be improved via recrystallization or column chromatography using silica gel.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm substituent positions and electronic environments .
- X-ray Crystallography: Refine crystal structures using SHELXL for high-resolution data, ensuring validation with tools like PLATON to detect twinning or disorder .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
Q. How do the substituents influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer: The chloro group acts as a mild electron-withdrawing substituent, directing electrophiles to the para position. The trifluoromethylsulfanyl group is strongly electron-withdrawing, further deactivating the ring and favoring meta/para selectivity. Reactivity studies should include kinetic experiments under varying pH and solvent conditions to map substituent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer: Discrepancies in bond lengths or angles may arise from disorder or twining . Use SHELXD for phase problem solutions and SHELXL for refinement. Validate with the CIF-check tool in the Cambridge Structural Database to ensure compliance with IUCr standards .
Q. What experimental approaches are suitable for investigating reaction mechanisms involving this compound?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to study rate-determining steps in cross-coupling reactions.
- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during reactions.
- Computational Modeling: Pair experimental data with DFT calculations (e.g., Gaussian 16) to map transition states .
Q. How can regioselectivity challenges be addressed during functionalization?
- Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., using silyl ethers for hydroxylation).
- Directed Ortho-Metalation (DoM): Employ directing groups like sulfonamides to control substitution patterns .
Q. What analytical techniques effectively identify degradation products under environmental conditions?
- Methodological Answer:
- HPLC-MS/MS: Detect polar degradation products (e.g., sulfonic acids) with reverse-phase columns.
- GC-ECD: Analyze volatile halogenated byproducts. Validate using EPA Method 8270 for semi-volatile organics .
Q. How can computational strategies model this compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with enzymes or receptors.
- MD Simulations: Run GROMACS simulations to study solvation effects and conformational stability.
Q. What methodologies assess environmental toxicity and persistence?
- Methodological Answer: Follow OECD Guidelines 301/302 for biodegradability testing. Use QSAR models (e.g., EPI Suite) to predict bioaccumulation and ecotoxicity. Experimental validation via Daphnia magna acute toxicity assays is recommended .
Q. How can isomeric byproducts be separated and characterized during synthesis?
- Methodological Answer:
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) for enantiomer separation.
- Vibrational Circular Dichroism (VCD): Assign absolute configurations of stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
